Cas no 146469-94-5 (7H-Purin-6-ol)
7H-Purin-6-ol structure
Product Name:7H-Purin-6-ol
Número CAS:146469-94-5
MF:C5H4N4O
Megavatios:136.111459732056
CID:105511
PubChem ID:135398638
Update Time:2025-04-18
7H-Purin-6-ol Propiedades químicas y físicas
Nombre e identificación
-
- 7H-Purin-6-ol
- 7H-Purin-6-ol (9CI)
- AZATHIOPRINE IMPURITY F [EP IMPURITY]
- 1vfn
- NSC_790
- KBio2_007033
- BSPBio_003163
- Hypoxanthine, powder, BioReagent, suitable for cell culture
- Hypoxanthine (VAN)
- NS00010150
- KBioSS_001897
- 3h-hypoxanthine
- Epitope ID:167471
- 1,9-dihydropurin-6-one
- CHEMBL1427
- SW219908-1
- 1H,7H-Hypoxanthine
- MERCAPTOPURINE IMPURITY, HYPOXANTHINE- [EP IMPURITY]
- InChI=1/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)
- Hypoxanthine (VAN) (8CI)
- SDCCGMLS-0065594.P002
- 1h-purin-6-ol
- 1H-Purin-6(9H)-one
- H0311
- 6-Hydroxypurine; Purin-6-ol; Sarcine
- Spectrum3_001352
- EINECS 200-697-3
- Purin-6(1H)-one
- s2424
- KBio3_002383
- PDSP1_000299
- Hypoxanthine, Vetec(TM) reagent grade, 98%
- 6-Oxopurine
- 3nrz
- Sarkine
- KBio1_001501
- DIDANOSINE IMPURITY A [EP IMPURITY]
- Spectrum5_000564
- NSC14665
- MFCD00005725
- NCGC00095622-04
- HYPOXANTHINE [WHO-DD]
- Spectrum2_001907
- 244769-71-9
- 1,9-dihydro-6H-purin-6-one
- Hypoxsanthine (1,7-Dihydro-6H-purin-6-one)
- SR-05000002375
- Purin-6(3H)-one
- 4-Hydroxy-1H-purine
- Discontinued. See H998503 or H998504'
- AG-670/31547063
- FDGQSTZJBFJUBT-UHFFFAOYSA-
- AKOS000267572
- AKOS015888571
- 6-hydroxypurin
- CAS-68-94-0
- BDBM82018
- HX
- SCHEMBL1867923
- Discontinued. See H998503 or H998504
- AB00674258-01
- SDCCGMLS-0065594.P001
- CCG-38478
- 95121-06-5
- Z1954805546
- HYPOXANTHINE [MI]
- 1,7-Dihydro-6H-purin-6-one (Hypoxanthine)
- DB04076
- SCHEMBL25381
- MERCAPTOPURINE IMPURITY, HYPOXANTHINE- [USP IMPURITY]
- 8C229956-6BE8-4F8D-91B7-0AD1EC294077
- bmse000094
- Hypoxanthine enol
- SPBio_001874
- AKOS009159101
- AKOS022168213
- NSC 14665
- 6H-Purin-6-one, 3,7-dihydro- (9CI)
- Q410305
- C00262
- 146445-70-7
- KBio2_004465
- purin-6(1H)-on
- 9H-Purin-6(1H)-one
- 1,9-Dihydro-purin-6-one
- SPECTRUM310023
- Purine-6-ol
- 2TN51YD919
- SY012477
- 1,7-Dihydro-6H-purin-6-one
- BCP22929
- 9H-Purin-6-ol (VAN)
- 9H-Purin-6-ol
- PS-3167
- 3,7-dihydropurin-6-one
- KBio2_001897
- Sarkin
- 6H-Purin-6-one, 1,7-dihydro-
- DTXSID8045983
- NSC-14665
- HY-N0091
- AI3-52242
- DTXCID6025983
- W-104648
- 6-Hydroxypurine
- EN300-37579
- CAS_790
- 6,7-dihydro-3H-purin-6-one
- Hypoxanthine, >=99.0%
- AKOS005221762
- FT-0627170
- Tox21_111511
- AC-10518
- PDSP2_000297
- Purin-6-ol
- Mercaptopurine impurity A CRS
- NCGC00095622-01
- SR-05000002375-1
- SCHEMBL17276814
- 68-94-0
- Sarcine
- 51953-04-9
- 6H-Purin-6-one, 1,9-dihydro-
- NSC 129419
- F1386-0269
- hypoxanthine
- AC-32451
- UNII-2TN51YD919
- Spectrum4_001742
- 146469-95-6
- 1a9q
- Spectrum_001417
- KBioGR_002184
- CS-0007792
- 7H-Purin-6-ol #
- DivK1c_006557
- Sarcine;Purin-6-ol
- Didanosine impurity A,, European Pharmacopoeia (EP) Reference Standard
- DIDANOSINE IMPURITY A
- Hypoxanthine,(S)
- GTPL4555
- 6-Hydroxy-1H-purine
- 1,7-Dihydro-6H-purine-6-one
- 6(1H)-Purinone
- SpecPlus_000461
- 146469-94-5
- FT-0670250
- Tox21_111511_1
- 1H-Purin-6-ol (9CI)
- FT-0670251
- 3H-Purin-6-ol
- CHEBI:17368
-
- Renchi: 1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)
- Clave inchi: FDGQSTZJBFJUBT-UHFFFAOYSA-N
- Sonrisas: O=C1C2=C(N=CN1)N=CN2
Atributos calculados
- Calidad precisa: 136.03862
- Masa isotópica única: 136.039
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 0
- Complejidad: 190
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: _1.1
- Superficie del Polo topológico: 70.1A^2
Propiedades experimentales
- Color / forma: 白色 粉末
- Denso: 1.89
- Punto de fusión: 250℃
- Punto de ebullición:
- Punto de inflamación: 276.4 °C
- índice de refracción: 1.902
- PSA: 74.69
- Logp: -0.35380
7H-Purin-6-ol Literatura relevante
-
Pila?ová Pavla,Kastner Petr,Nejedly Tomá?,Klime? Ji?í Anal. Methods 2013 5 2610
-
V. L. Chandraboss,B. Karthikeyan,S. Senthilvelan Phys. Chem. Chem. Phys. 2014 16 23461
-
3. Supramolecular architectures based on p-cymene/ruthenium complexes functionalized with nucleobasesFabio Sce,Garikoitz Beobide,Oscar Castillo,Imanol de Pedro,Sonia Pérez-Yá?ez,Efraim Reyes CrystEngComm 2017 19 6039
-
Yu He,Wenmin Zhang,Jinfeng Chen,Fang Gu,Jintian Cheng,Lan Zhang,Guonan Chen Anal. Methods 2015 7 2603
-
Zhenkun Mao,Changjun Hu,Zhentao Li,Zilin Chen Analyst 2019 144 4386
146469-94-5 (7H-Purin-6-ol) Productos relacionados
- 13231-00-0(7H-Purine-6,8-diol)
- 700-47-0(3,4-dihydropteridin-4-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Proveedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
TAIXING JOXIN BIO-TEC CO.,LTD.
Miembros de la medalla de oro
Proveedor de China
Lote
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Proveedor de China
Lote
Yunnanjiuzhen
Miembros de la medalla de oro
Proveedor de China
Lote
Zhangzhou Sinobioway Peptide Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos